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Compound of Interest

Compound Name: 1-Bromo-4-iodobutane

Cat. No.: B1596223 Get Quote

CAS Number: 89044-65-5

This technical guide provides a comprehensive overview of 1-Bromo-4-iodobutane, a

versatile bifunctional alkyl halide used in organic synthesis. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical research. This

document details the compound's properties, synthesis, and reactivity, with a focus on

experimental procedures and mechanistic pathways.

Physicochemical and Spectroscopic Data
1-Bromo-4-iodobutane is a valuable building block in organic chemistry, allowing for selective

reactions at either the bromo or iodo-substituted carbon. The significant difference in the

reactivity of the C-I and C-Br bonds enables sequential functionalization.

Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1-Bromo-4-
iodobutane.
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Property Value Source

CAS Number 89044-65-5 [1][2]

Molecular Formula C₄H₈BrI [1]

Molecular Weight 262.91 g/mol [1]

Appearance Colorless to light yellow liquid

Boiling Point

Not explicitly available;

estimated to be higher than 1-

iodobutane (130-131 °C) and

1,4-dibromobutane (194-200

°C)

[3][4][5]

Melting Point

Not explicitly available;

expected to be low, similar to

related compounds like 1-

iodobutane (-103 °C)

[3][4]

Density

Not explicitly available;

estimated to be between the

densities of 1-iodobutane

(1.617 g/mL) and 1,4-

dibromobutane

[3][4]

Solubility

Insoluble in water; soluble in

common organic solvents like

ether, acetone, and

dichloromethane

Spectroscopic Data (Predicted)
Detailed spectroscopic data for 1-Bromo-4-iodobutane is not readily available. However, the

expected spectral characteristics can be predicted based on the analysis of analogous

compounds such as 1-bromobutane and 1-iodobutane.

1.2.1. ¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show four distinct signals, corresponding to the four

methylene groups.

Chemical Shift
(ppm, predicted)

Multiplicity Integration Assignment

~ 3.4 - 3.6 Triplet 2H -CH₂-Br

~ 3.2 - 3.4 Triplet 2H -CH₂-I

~ 1.8 - 2.1 Multiplet 4H -CH₂-CH₂-

The chemical shifts are influenced by the electronegativity of the adjacent halogen, with the

protons closer to the more electronegative bromine atom expected to be slightly downfield

compared to those near the iodine atom.

1.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit four unique signals for the four carbon

atoms in the butane chain.

Chemical Shift (ppm, predicted) Assignment

~ 33 - 36 -CH₂-Br

~ 6 - 9 -CH₂-I

~ 30 - 33 -CH₂- (adjacent to -CH₂Br)

~ 35 - 38 -CH₂- (adjacent to -CH₂I)

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the C-H and C-X bonds.
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Wavenumber (cm⁻¹, predicted) Vibration

2850 - 3000 C-H stretching

1400 - 1470 C-H bending

600 - 700 C-Br stretching

500 - 600 C-I stretching

1.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak. A key feature will be the isotopic

pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion

peaks (M and M+2) of nearly equal intensity.

m/z (predicted) Fragment

262/264 [M]⁺ (Molecular ion)

183 [M-Br]⁺

135 [M-I]⁺

55 [C₄H₇]⁺

Experimental Protocols
Synthesis of 1-Bromo-4-iodobutane via Finkelstein
Reaction
This protocol describes the synthesis of 1-Bromo-4-iodobutane from 1,4-dibromobutane, a

common and effective method. The reaction selectively substitutes one bromine atom with

iodine.

Materials:

1,4-Dibromobutane

Sodium iodide (NaI)
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Acetone (anhydrous)

Diethyl ether

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

sodium iodide (1.1 equivalents) in anhydrous acetone.

Add 1,4-dibromobutane (1.0 equivalent) to the solution.

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be

monitored by TLC or GC-MS. The precipitation of sodium bromide indicates the reaction is

proceeding.

After completion, cool the reaction mixture to room temperature and filter to remove the

precipitated sodium bromide.

Evaporate the acetone from the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous

solution of sodium thiosulfate to remove any residual iodine.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

Remove the diethyl ether by rotary evaporation. The crude product can be purified by

vacuum distillation to yield pure 1-Bromo-4-iodobutane.

Nucleophilic Substitution: Synthesis of 1-Azido-4-
bromobutane
This protocol details a representative nucleophilic substitution reaction using 1-Bromo-4-
iodobutane to selectively form an azide at the more reactive carbon-iodine bond.
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Materials:

1-Bromo-4-iodobutane

Sodium azide (NaN₃)

N,N-Dimethylformamide (DMF, anhydrous)

Diethyl ether

Water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-4-iodobutane
(1.0 equivalent) in anhydrous DMF.

Add sodium azide (1.1 equivalents) to the solution.

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress

by TLC.

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel

containing water.

Extract the aqueous layer three times with diethyl ether.

Combine the organic extracts and wash them successively with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude 1-azido-4-bromobutane.

The product can be further purified by column chromatography if necessary.

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key logical and

experimental workflows involving 1-Bromo-4-iodobutane.
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Caption: Synthesis workflow for 1-Bromo-4-iodobutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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